molecular formula C14H12N2 B1610929 3-Pyridin-4-ylmethyl-1H-indole CAS No. 5275-07-0

3-Pyridin-4-ylmethyl-1H-indole

Cat. No. B1610929
CAS RN: 5275-07-0
M. Wt: 208.26 g/mol
InChI Key: FJSLZLOJFONXCF-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylmethyl-1H-indole, also known as PIM-1, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. It is a member of the indole family of compounds and has a molecular weight of 297.33 g/mol.

Scientific Research Applications

Catalytic Applications

  • Singh et al. (2017) synthesized derivatives of 3-Pyridin-4-ylmethyl-1H-indole and explored their use as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating their potential as efficient catalysts in organic synthesis processes (Singh et al., 2017).

Optoelectronic and Charge Transfer Properties

  • Irfan et al. (2019) investigated the optoelectronic and charge transfer properties of compounds containing 3-Pyridin-4-ylmethyl-1H-indole, highlighting their potential use in organic semiconductor devices due to their favorable properties like hole reorganization energies and transfer integrals (Irfan et al., 2019).

Synthesis of Pyridine Derivatives

  • Gürdere et al. (2015) and Zhao et al. (2009) described methods for synthesizing various pyridine derivatives using 3-Pyridin-4-ylmethyl-1H-indole, which are important in pharmaceuticals and natural products, showcasing their importance in the preparation of biologically active compounds (Gürdere et al., 2015) (Zhao et al., 2009).

Crystal Structure Analysis

  • Vimala et al. (2015) and Ezhilarasi et al. (2016) conducted crystal structure analyses of compounds involving 3-Pyridin-4-ylmethyl-1H-indole, contributing to the understanding of their molecular structure and potential applications in material science (Vimala et al., 2015) (Ezhilarasi et al., 2016).

Medicinal Chemistry Applications

  • Cole et al. (2005) and Abdel-Magid (2017) explored the use of 3-Pyridin-4-ylmethyl-1H-indole derivatives in medicinal chemistry, particularly as ligands for receptors and inhibitors for certain enzymes, showing their significance in the development of therapeutic agents (Cole et al., 2005) (Abdel-Magid, 2017).

Corrosion Inhibition

  • Verma et al. (2016) investigated the use of 3-Pyridin-4-ylmethyl-1H-indole derivatives as corrosion inhibitors, showing their effectiveness in protecting metals from corrosion, especially in industrial applications (Verma et al., 2016).

properties

IUPAC Name

3-(pyridin-4-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLZLOJFONXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573774
Record name 3-[(Pyridin-4-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-4-ylmethyl-1H-indole

CAS RN

5275-07-0
Record name 3-[(Pyridin-4-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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